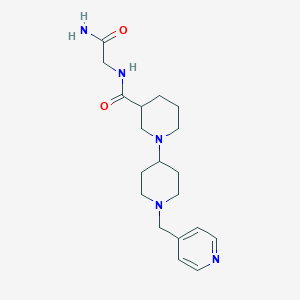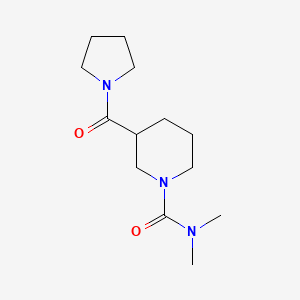
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPDC, is a compound that has recently gained attention in the scientific community due to its potential in various research applications. MPDC is a bipiperidine-based compound that has been synthesized through a novel method, and its unique chemical structure has sparked interest in its potential use as a research tool.
作用機序
The mechanism of action of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nAChR. This means that this compound enhances the receptor's response to acetylcholine, the neurotransmitter that activates the receptor. This compound has also been shown to enhance the activity of other receptors, such as the GABA-A receptor, further highlighting its potential as a research tool.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the nAChR and GABA-A receptor, this compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. This compound has also been shown to have neuroprotective effects, which may make it a valuable tool in the study of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high affinity for the nAChR. This makes it a valuable tool for studying the structure and function of the receptor. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of this compound is its lack of selectivity for the nAChR. This compound has been shown to bind to other receptors, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential application of this compound is in the study of addiction. Nicotine addiction is thought to be mediated in part by the nAChR, and this compound's high affinity for the receptor makes it a potential tool for studying the mechanisms of addiction. Another potential application of this compound is in the study of Alzheimer's disease. This compound's neuroprotective effects may make it a valuable tool in the development of treatments for the disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other receptors. This may lead to the development of more selective compounds with even greater potential as research tools.
Conclusion
In conclusion, this compound is a compound with great potential as a research tool. Its high affinity for the nAChR and other receptors, as well as its neuroprotective and synaptic plasticity-enhancing effects, make it a valuable tool for studying a variety of biological processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions that start with the reaction of 3-pyridinemethanol with 3-methylbutyraldehyde to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
科学的研究の応用
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potential in various scientific research applications. One of the most promising applications of this compound is in the study of the nicotinic acetylcholine receptor (nAChR). This compound has been shown to bind to the nAChR with high affinity, making it a valuable tool for studying the receptor's structure and function.
特性
IUPAC Name |
N-(3-methylbutyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)7-11-24-22(27)20-6-4-12-26(17-20)21-8-13-25(14-9-21)16-19-5-3-10-23-15-19/h3,5,10,15,18,20-21H,4,6-9,11-14,16-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCALQDOWPSKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)
![N-methyl-5-(phenoxymethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5491487.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)morpholin-2-yl]ethanol](/img/structure/B5491501.png)


![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5491532.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5491547.png)
![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)